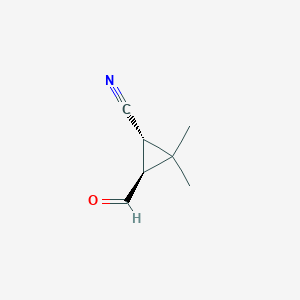![molecular formula C17H24N4S B2949462 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440334-12-3](/img/structure/B2949462.png)
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione, also known as APDQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APDQ belongs to the class of quinazoline derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Innovative synthesis methods for creating 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives have been developed, utilizing environmentally friendly catalysts under mild conditions. These methods enable the preparation of various functionalized compounds, showcasing the versatility of 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione derivatives in chemical synthesis (Swapnadeep Jalal et al., 2014).
Catalyst-Free Chemoselective Synthesis : A solvent-controlled, catalyst-free chemoselective reaction has been developed for constructing 3,4-dihydroquinazoline-2-thiones. This method highlights the chemical flexibility and reactive potential of these compounds in producing high yields through selective reactions (Ting Xie et al., 2016).
Therapeutic Potential
Antipsychotic and Anticonvulsant Activities : Novel substituted benzoxazepinylquinazolinones have been synthesized and shown to possess potent antipsychotic and anticonvulsant activities. This research suggests the potential application of these compounds in the development of new therapeutic agents for neurological disorders (K. Bajaj et al., 2003).
Antimicrobial and Antifungal Properties : The synthesis of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines has demonstrated significant antibacterial and antifungal activities. These findings support the exploration of these compounds as potential antimicrobial agents (H. Panwar et al., 2011).
Propiedades
IUPAC Name |
4-[3-(azepan-1-yl)propylamino]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4S/c22-17-19-15-9-4-3-8-14(15)16(20-17)18-10-7-13-21-11-5-1-2-6-12-21/h14-16,18H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQFEHFHRWLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC2C3CCCCC3NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
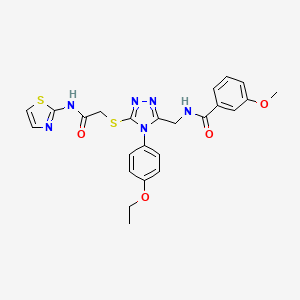
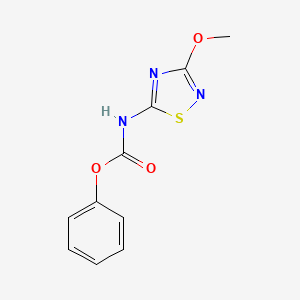
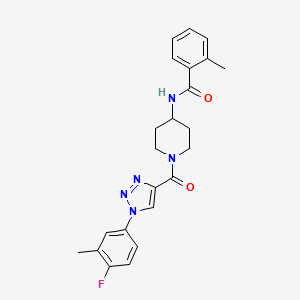
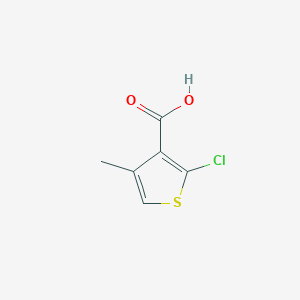
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
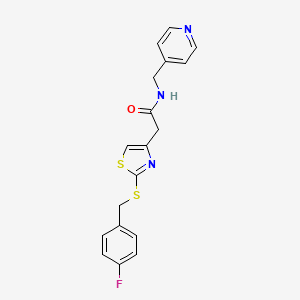
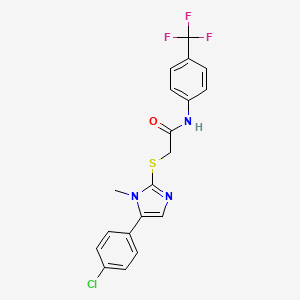
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
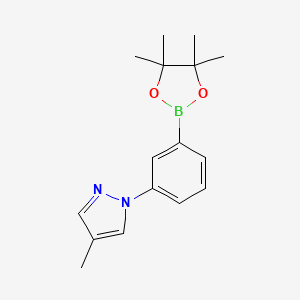
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
